

Spectroscopic Profile of 2-(Quinolin-8-yloxy)propanoic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Quinolin-8-yloxy)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2- (Quinolin-8-yloxy)propanoic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related analogs. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Quinolin-8-yloxy)propanoic acid**. These predictions are derived from the analysis of spectroscopic data for quinolin-8-ol, propanoic acid, and 2-(quinolin-8-yloxy)acetic acid.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale for Prediction
~8.9	dd	1H	H-2 (Quinoline)	The proton at position 2 of the quinoline ring is expected to be the most deshielded aromatic proton due to the electronegativity of the adjacent nitrogen atom.
~8.1	dd	1H	H-4 (Quinoline)	The proton at position 4 is also significantly deshielded by the nitrogen atom.
~7.5	m	1H	H-5 (Quinoline)	Aromatic proton on the carbocyclic ring of the quinoline moiety.
~7.4	m	1H	H-3 (Quinoline)	Aromatic proton on the heterocyclic ring of the quinoline moiety.
~7.3	m	1H	H-6 (Quinoline)	Aromatic proton on the carbocyclic ring of the quinoline moiety.



~7.2	dd	1H	H-7 (Quinoline)	Aromatic proton adjacent to the ether linkage.
~4.9	q	1H	CH (Propanoic acid)	The methine proton is deshielded by the adjacent oxygen and carboxylic acid group.
~1.7	d	3H	CH₃ (Propanoic acid)	The methyl protons are coupled to the methine proton.
>10	br s	1H	СООН	The carboxylic acid proton typically appears as a broad singlet at a high chemical shift and is exchangeable with D2O.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl3



Chemical Shift (δ, ppm)	Assignment	Rationale for Prediction
~175	C=O	The carbonyl carbon of the carboxylic acid is highly deshielded.
~155	C-8 (Quinoline)	The carbon atom of the quinoline ring directly attached to the ether oxygen is expected to be significantly deshielded.
~149	C-2 (Quinoline)	The carbon adjacent to the nitrogen in the quinoline ring.
~140	C-8a (Quinoline)	Quaternary carbon at the ring junction.
~136	C-4 (Quinoline)	Aromatic carbon deshielded by the nitrogen atom.
~129	C-5 (Quinoline)	Aromatic carbon in the carbocyclic ring.
~126	C-4a (Quinoline)	Quaternary carbon at the ring junction.
~122	C-6 (Quinoline)	Aromatic carbon in the carbocyclic ring.
~121	C-3 (Quinoline)	Aromatic carbon in the heterocyclic ring.
~110	C-7 (Quinoline)	Aromatic carbon adjacent to the ether linkage.
~70	CH (Propanoic acid)	The methine carbon is deshielded by the adjacent oxygen atom.
~18	CH₃ (Propanoic acid)	The methyl carbon of the propanoic acid moiety.



Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale for Prediction
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)	The characteristic broad absorption due to hydrogen bonding of the carboxylic acid group.[1]
~3050	Medium	C-H stretch (Aromatic)	Stretching vibrations of the C-H bonds on the quinoline ring.
~2980, ~2940	Medium	C-H stretch (Aliphatic)	Asymmetric and symmetric stretching of the methyl and methine groups.
~1710	Strong	C=O stretch (Carboxylic acid)	The carbonyl stretch is a strong and characteristic absorption for carboxylic acids.[2]
~1600, ~1500	Medium-Strong	C=C and C=N stretch (Quinoline ring)	Aromatic ring stretching vibrations.
~1250	Strong	C-O stretch (Ether)	The stretching vibration of the arylalkyl ether linkage.
~1220	Strong	C-O stretch (Carboxylic acid)	The C-O single bond stretch of the carboxylic acid group.
~900	Broad, Medium	O-H bend (Out-of- plane)	Characteristic out-of- plane bending of the hydrogen-bonded hydroxyl group.



Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Predicted Fragment	Rationale for Prediction
217	[M] ⁺	Molecular ion peak.
145	[C₃H7NO] ⁺	Fragmentation involving the loss of the propanoic acid side chain, resulting in the quinolin-8-ol radical cation.
117	[C8H7N]+	Loss of CO from the quinolin-8-ol fragment.
73	[C₃H₅O₂] ⁺	Propanoic acid radical cation fragment.
45	[COOH]+	Carboxyl radical fragment.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic analysis of **2-(Quinolin-8-yloxy)propanoic acid**.

Synthesis Protocol

A plausible synthetic route involves a Williamson ether synthesis.

- Reaction Setup: To a solution of quinolin-8-ol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
- Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add ethyl
 2-bromopropanoate (1.2 equivalents) dropwise.
- Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thinlayer chromatography (TLC).



- Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification of Ester: Purify the crude ethyl 2-(quinolin-8-yloxy)propanoate by column chromatography on silica gel.
- Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
- Isolation of Acid: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the
 product. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(Quinolin8-yloxy)propanoic acid.

Spectroscopic Analysis Protocols

- NMR Spectroscopy:
 - Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard.
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- IR Spectroscopy:
 - For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[3][4]
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.



- Record the spectrum in the range of 4000-400 cm⁻¹.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
- Mass Spectrometry:
 - Introduce a dilute solution of the sample into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
 - Use Electron Ionization (EI) for a hard ionization technique that provides fragmentation patterns useful for structural elucidation.[5]
 - Alternatively, use a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
 - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like **2-(Quinolin-8-yloxy)propanoic acid**.





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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized protocols that can aid researchers in the identification and characterization of **2-(Quinolin-8-yloxy)propanoic acid**. Experimental verification of this data is a crucial next step for any further research or development involving this compound.

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